Cinnamyl propionate

Fragrance substantivity Volatility Flavor release

Cinnamyl propionate (3-phenylallyl propionate) is a synthetic short-chain cinnamyl ester widely utilized as a flavor and fragrance ingredient. It presents as a colorless to pale yellow liquid with a spicy, fruity, and balsamic odor profile, frequently described as imparting sweet, floral, waxy, and grape-like notes.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 103-56-0
Cat. No. B085909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl propionate
CAS103-56-0
Synonymscinnamyl propionate
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3
InChIKeyKGDJMNKPBUNHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Propionate (CAS 103-56-0) for Flavor and Fragrance Procurement: Technical Baseline and Comparator Landscape


Cinnamyl propionate (3-phenylallyl propionate) is a synthetic short-chain cinnamyl ester widely utilized as a flavor and fragrance ingredient. It presents as a colorless to pale yellow liquid with a spicy, fruity, and balsamic odor profile, frequently described as imparting sweet, floral, waxy, and grape-like notes . With a molecular weight of 190.24 g/mol and a boiling point of approximately 289 °C, it is virtually insoluble in water but miscible with ethanol and most non-volatile oils . Its primary procurement consideration lies in its distinct sensory contribution and favorable regulatory status, including recognition as Generally Recognized as Safe (GRAS) by FEMA (No. 2301) and acceptance by JECFA (No. 651) [1]. Direct functional comparators include cinnamyl acetate, cinnamyl butyrate, and cinnamyl isobutyrate, all of which share a common cinnamyl alcohol moiety but differ in the esterifying acid chain length, leading to quantifiable divergences in volatility, hydrophobicity, and ultimately, application performance.

Cinnamyl Propionate vs. Cinnamyl Acetate and Butyrate: Why Molecular Weight Alone Fails as a Procurement Proxy


While cinnamyl acetate (C11H12O2, MW 176.21), propionate (C12H14O2, MW 190.24), and butyrate (C13H16O2, MW 204.26) form a homologous series, their increasing ester chain length results in significant and predictable shifts in physicochemical properties that directly impact performance in finished goods [1]. A simple substitution of cinnamyl propionate for its lower molecular weight analog, cinnamyl acetate, can introduce unintended volatility in fragrance longevity, alter the perceived sweetness and fruitiness of a flavor, and modify the release kinetics in complex matrices. These differences are not merely sensory; they translate into measurable variations in vapor pressure, water solubility, and partition coefficients (logP) that dictate the behavior of the ingredient in formulations ranging from fine fragrances to baked goods [2]. A procurement decision based solely on the cinnamyl ester class or cost-per-kilogram therefore overlooks critical performance differentiators that are quantified in the following sections.

Quantitative Differentiation Evidence for Cinnamyl Propionate (CAS 103-56-0): A Head-to-Head Comparator Guide


Intermediate Volatility: Vapor Pressure of Cinnamyl Propionate vs. Acetate and Butyrate

Cinnamyl propionate exhibits an intermediate vapor pressure of 0.003 mm Hg at 20°C, which is 62.5% lower than cinnamyl acetate (0.008 mm Hg at 20°C) and approximately 230% higher than cinnamyl butyrate (0.0013 mm Hg at 20°C) [1]. This quantifiable difference in volatility is a direct consequence of the increasing ester chain length, which reduces the compound's tendency to evaporate.

Fragrance substantivity Volatility Flavor release

Moderate Hydrophobicity: Partition Coefficient (logP) Comparison of Cinnamyl Esters

The calculated partition coefficient (logP) for cinnamyl propionate is 3.34, which lies between that of cinnamyl acetate (logP 2.30-2.85) and cinnamyl butyrate (logP 3.10) [1][2]. This intermediate logP value indicates a predictable and moderate increase in lipophilicity compared to the acetate, which directly influences its behavior in multi-phase systems like emulsions or food matrices.

Lipophilicity Flavor partitioning Bioavailability

Lower Aqueous Solubility: Water Solubility of Cinnamyl Propionate vs. Acetate

Cinnamyl propionate demonstrates a water solubility of 69 mg/L at 25°C . In comparison, the water solubility of the shorter-chain cinnamyl acetate is approximately 176-212 mg/L at 25°C, a value roughly 2.5 to 3 times higher [1]. This lower solubility is characteristic of the extended hydrocarbon chain in the propionate ester, which reduces its polarity.

Solubility Formulation Flavor delivery

Comparative Acute Oral Toxicity: LD50 of Cinnamyl Propionate vs. Acetate

The acute oral toxicity of cinnamyl propionate, with a reported LD50 of 3.4 g/kg (3.2-3.6 g/kg) in rats, is comparable to that of cinnamyl acetate, which has a reported LD50 of 3.3 g/kg in rats [1]. Both values fall within the same range, indicating a similar acute toxicity profile for these two short-chain cinnamyl esters.

Safety Toxicology Risk assessment

Regulatory and Safety Benchmarking: FEMA GRAS and JECFA Status vs. Related Esters

Cinnamyl propionate holds a FEMA GRAS status (No. 2301) and a JECFA evaluation (No. 651) concluding 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. This favorable regulatory standing is a class-level inference for short-chain cinnamyl esters, which have been collectively assessed and deemed safe under similar conditions of use [3]. This contrasts with the regulatory status of some other aroma chemicals, such as cinnamyl anthranilate, which has faced usage restrictions.

Regulatory compliance GRAS Flavor ingredient

High-Value Application Scenarios for Cinnamyl Propionate (CAS 103-56-0) Based on Quantitative Differentiation


Fine Fragrance Formulation: Achieving Balanced Substantivity and Bloom

In fine fragrance development, cinnamyl propionate's intermediate vapor pressure (0.003 mm Hg at 20°C) is a key asset [1]. It offers greater tenacity and a more sustained floral-fruity heart note compared to the more volatile cinnamyl acetate (0.008 mm Hg at 20°C), preventing the scent from dissipating too quickly. Simultaneously, it provides a brighter opening and better diffusion than the heavier, longer-lasting cinnamyl butyrate (0.0013 mm Hg at 20°C). This makes it an ideal 'bridge' ingredient for connecting the top and middle notes, contributing to a well-rounded and long-lasting fragrance pyramid.

High-Fat Food and Confectionery Flavoring

Cinnamyl propionate's higher logP (3.34) and low water solubility (69 mg/L) make it particularly suitable for flavoring high-fat food matrices such as chocolate, baked goods, and dairy-based confections [1]. Its enhanced lipophilicity ensures preferential partitioning into the fat phase, which enhances flavor release upon consumption and improves flavor stability during storage. This contrasts with the more polar cinnamyl acetate, which may be partially lost to the aqueous phase or exhibit less effective flavor delivery in these applications.

Standardized Sensory Reference in Grape, Cherry, and Spice Profiles

The defined sensory profile of cinnamyl propionate, characterized by sweet, floral, waxy, balsamic, green, punch, grape and cherry notes at a characteristic level of 10 ppm, makes it a reliable reference standard for quality control and flavor creation [1]. Its use is well-established in reproducing fruit flavors like grape, raspberry, gooseberry, and cherry. Its FEMA GRAS and JECFA safety assessments further solidify its position as a trusted, low-regulatory-risk building block for complex flavor formulations.

Analytical Method Development and Quality Control of Cinnamyl Ester Mixtures

The distinct 1H NMR methyl proton resonance of cinnamyl propionate at 1.07 ppm (triplet) enables its precise identification and quantification in complex mixtures, even in the presence of structurally similar cinnamyl acetate (singlet at 1.95 ppm) and cinnamyl butyrate (triplet at 0.88 ppm) [1]. This spectroscopic differentiation, validated with a strong linear correlation (r² > 0.99), provides a robust foundation for developing analytical methods for quality assurance, batch-to-batch consistency verification, and the detection of adulteration or mislabeling in commercial cinnamyl ester preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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